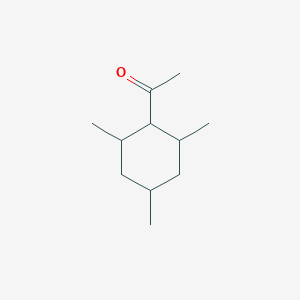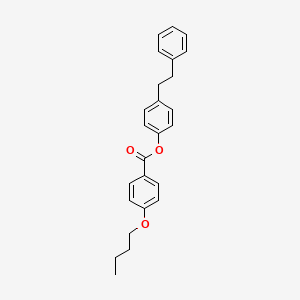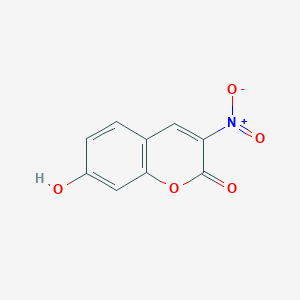
2H-1-Benzopyran-2-one, 7-hydroxy-3-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran-2-one, 7-hydroxy-3-nitro- is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its diverse biological activities and is used in various scientific research applications. The presence of the nitro group at the 3-position and the hydroxy group at the 7-position makes it a unique molecule with distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-hydroxy-3-nitro- typically involves the nitration of 7-hydroxycoumarin. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position. The reaction conditions must be carefully controlled to avoid over-nitration and degradation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2H-1-Benzopyran-2-one, 7-hydroxy-3-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
科学研究应用
2H-1-Benzopyran-2-one, 7-hydroxy-3-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antifungal, antibacterial, and anticancer properties.
Industry: Used in the development of fluorescent probes and dyes due to its photophysical properties.
作用机制
The biological activity of 2H-1-Benzopyran-2-one, 7-hydroxy-3-nitro- is primarily due to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The hydroxy group can form hydrogen bonds with enzymes and receptors, modulating their activity. The compound can also intercalate into DNA, affecting its replication and transcription processes.
相似化合物的比较
Similar Compounds
7-Hydroxycoumarin: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Methoxycoumarin: Contains a methoxy group instead of a hydroxy group, altering its solubility and reactivity.
4-Methylumbelliferone: Has a methyl group at the 4-position, affecting its biological activity and chemical properties.
Uniqueness
2H-1-Benzopyran-2-one, 7-hydroxy-3-nitro- is unique due to the presence of both the hydroxy and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wider range of chemical reactions and interact with various biological targets more effectively than its analogs.
属性
CAS 编号 |
112212-21-2 |
|---|---|
分子式 |
C9H5NO5 |
分子量 |
207.14 g/mol |
IUPAC 名称 |
7-hydroxy-3-nitrochromen-2-one |
InChI |
InChI=1S/C9H5NO5/c11-6-2-1-5-3-7(10(13)14)9(12)15-8(5)4-6/h1-4,11H |
InChI 键 |
ZCVHIRHWJGWJLS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Hydroxy-1-[4-(3-hydroxypropyl)phenyl]-2-methylpropan-1-one](/img/structure/B14317168.png)
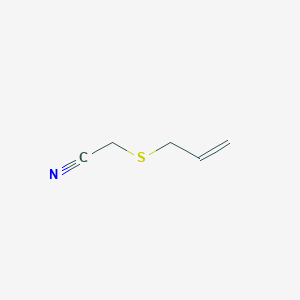
![2-[(tert-Butoxycarbonyl)amino]pent-2-enoic acid](/img/structure/B14317208.png)
![N-[2-(Ethylsulfanyl)-1,3-benzothiazol-6-yl]-3-nitrobenzamide](/img/structure/B14317215.png)
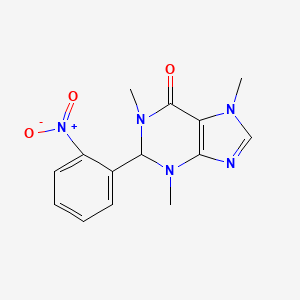
![2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14317225.png)
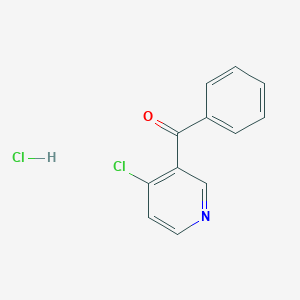
![N-{2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}benzamide](/img/structure/B14317235.png)
![N'-[1-(4-Methoxyphenyl)ethylidene]formohydrazide](/img/structure/B14317241.png)


